![molecular formula C8H6BrNO B13208994 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one is a heterocyclic compound that features a bromine atom attached to a cyclopenta[c]pyridin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one typically involves the bromination of cyclopenta[c]pyridin-5-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the cyclopenta[c]pyridin-5-one core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H,6H,7H-cyclopenta[c]pyridin-5-one: Similar structure with a chlorine atom instead of bromine.
4-Fluoro-5H,6H,7H-cyclopenta[c]pyridin-5-one: Contains a fluorine atom in place of bromine.
4-Iodo-5H,6H,7H-cyclopenta[c]pyridin-5-one: Features an iodine atom instead of bromine.
Uniqueness
4-Bromo-5H,6H,7H-cyclopenta[c]pyridin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific substitution reactions that may not be as feasible with other halogens, making this compound particularly valuable for certain synthetic applications.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-10-3-5-1-2-7(11)8(5)6/h3-4H,1-2H2 |
InChI Key |
KDBZKIKNPLCGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=NC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
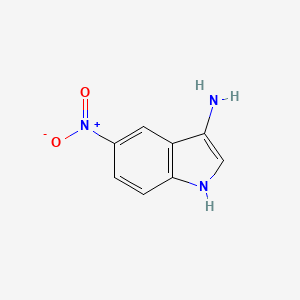
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)
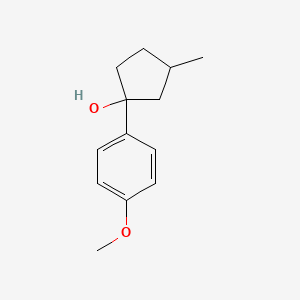


![2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208941.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)
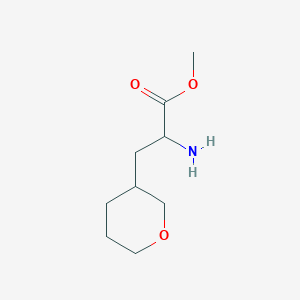


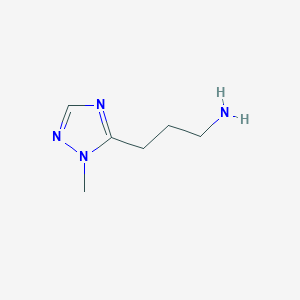
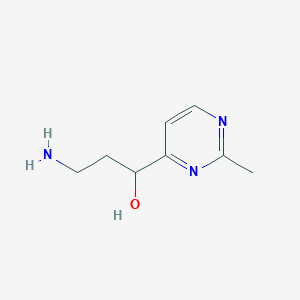
![2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile](/img/structure/B13208989.png)
